2,4,6-Trichlorobenzamide

Description

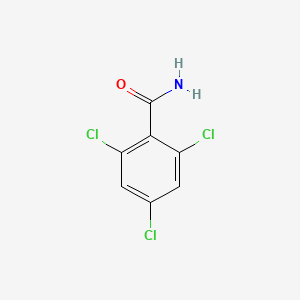

2,4,6-Trichlorobenzamide is an organic compound with the molecular formula C7H4Cl3NO. It is a derivative of benzamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name |

2,4,6-trichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBLXNZWBXVSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzamide can be synthesized through several methods. One common approach involves the chlorination of benzamide. The process typically includes the following steps:

Chlorination of Benzamide: Benzamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of benzamide are chlorinated using chlorine gas in industrial reactors.

Separation and Purification: The crude product is separated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl, amino, or alkoxy groups.

Reduction Reactions: The compound can be reduced to form 2,4,6-trichloroaniline using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-trichlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols are used under basic conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution: 2,4,6-trihydroxybenzamide, 2,4,6-triaminobenzamide, etc.

Reduction: 2,4,6-trichloroaniline.

Oxidation: 2,4,6-trichlorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

2,4,6-Trichlorobenzamide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in the production of:

- Pharmaceuticals : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to modify biological activity.

- Agrochemicals : The compound is involved in developing herbicides and fungicides, contributing to agricultural productivity.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Various amides | |

| Reduction Reactions | Aldehydes | |

| Acylation Reactions | Modified benzamides |

Biological Research

Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties. Studies indicate that it may inhibit the growth of specific pathogens, making it a candidate for further investigation in medical applications.

Case Study: Antimicrobial Activity

A study explored the antimicrobial effects of this compound against various bacteria and fungi. The results demonstrated significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

Industrial Applications

In the industrial sector, this compound is used in the production of:

- Dyes and Pigments : Its chlorinated structure contributes to the stability and vibrancy of colorants.

- Coatings and Paints : The compound acts as a biocide in formulations to prevent microbial growth.

Table 2: Industrial Uses of this compound

| Application Area | Use Case | Benefits |

|---|---|---|

| Dyes | Colorants for textiles | Enhanced durability |

| Coatings | Preservatives in paints | Extended shelf life |

Environmental Impact Studies

The environmental fate of this compound has been assessed concerning its degradation products. Research indicates that while it can persist in certain conditions, its metabolites may exhibit varying levels of toxicity.

Table 3: Environmental Persistence Data

| Compound | Half-Life (days) | Toxicity Level |

|---|---|---|

| This compound | 30-60 | Moderate |

| Degradation Products | Varies | Low to Moderate |

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target organism or system.

Comparison with Similar Compounds

2,4,6-Trichlorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an amide group.

2,4,6-Trichloroaniline: Similar in structure but with an amino group instead of an amide group.

2,4,6-Trichlorophenol: Similar in structure but with a hydroxyl group instead of an amide group.

Uniqueness: 2,4,6-Trichlorobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. Its amide group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

2,4,6-Trichlorobenzamide (TCB) is a chlorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of TCB based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms attached to a benzene ring, along with an amide functional group. Its chemical formula is . The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that TCB exhibits notable antimicrobial activity. In a study evaluating various benzamide derivatives, TCB demonstrated effectiveness against several strains of bacteria and fungi. Specifically, it showed potent larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L, achieving up to 100% mortality at 10 mg/L .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Mosquito larvae | 1 | 40 |

| Mosquito larvae | 10 | 100 |

| Fungi (Botrytis cinerea) | 50 | 90.5 |

Inhibitory Effects on Pathogens

TCB has shown promising results in inhibiting various fungal pathogens. For example, it exhibited better inhibitory activity against Botrytis cinerea compared to the standard fungicide fluxapyroxad . This suggests that TCB could be a valuable candidate for agricultural applications in pest control.

The mechanism by which TCB exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing nature of the chlorine substituents enhances its interaction with microbial cell membranes or enzymes involved in metabolic pathways .

Case Studies and Research Findings

A significant study focused on the synthesis and biological evaluation of TCB derivatives highlighted its potential in developing new antimicrobial agents. The derivatives were synthesized through various chemical reactions and subsequently tested for their efficacy against resistant strains of bacteria and fungi .

Another research effort emphasized the structural-activity relationship (SAR) of TCB derivatives, indicating that modifications to the benzene ring can significantly impact biological activity. For instance, compounds with less steric hindrance showed improved binding affinity to target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.